Ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a molecular formula of C29H34N2O6. This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired hexahydroquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives:
- Ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Ethyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Ethyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Biological Activity
Ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a hexahydroquinoline core with various substituents that enhance its biological properties. The presence of the 3,4,5-trimethoxyphenyl group is particularly noteworthy as it contributes to the compound's potential pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction of 1,1-dimethyl-3,5-cyclohexanedione with specific aldehydes and malononitrile in the presence of a catalyst such as DMAP in ethanol. The reaction conditions include refluxing for several hours followed by purification steps such as washing and drying under vacuum .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- In vitro studies demonstrated that derivatives similar to ethyl 2-amino compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is primarily attributed to the disruption of microtubule dynamics through binding to the colchicine site on tubulin .
- Case Studies : In one study, compounds with similar structures showed IC50 values ranging from low micromolar to single-digit nanomolar against multidrug-resistant cell lines. This suggests that modifications in the substituents can enhance activity against resistant strains .
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Compound 3e | A549 | 1.7 | Tubulin binding |
Compound 3e | MCF-7 | 38 | Induces apoptosis |
Compound 3e | HT-29 | 10 | Disrupts microtubule dynamics |
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative effects on normal human cells. Notably:
- Cytotoxicity : In peripheral blood lymphocytes (PBL), the most active derivatives displayed moderate cytotoxicity with GI50 values indicating preferential action on proliferating cells rather than resting lymphocytes .
Other Biological Activities
Beyond anticancer properties, the compound exhibits a range of other biological activities:
Properties
Molecular Formula |
C29H34N2O6 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H34N2O6/c1-7-37-28(33)25-23(17-13-21(34-4)26(36-6)22(14-17)35-5)24-19(15-29(2,3)16-20(24)32)31(27(25)30)18-11-9-8-10-12-18/h8-14,23H,7,15-16,30H2,1-6H3 |
InChI Key |
SPYRRBQAQPBZRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CC(C2)(C)C)C4=CC=CC=C4)N |
Origin of Product |
United States |
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